2,3-Bis(trifluoromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by the presence of two trifluoromethyl groups at the 2 and 3 positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(trifluoromethyl)-1H-indole typically involves the introduction of trifluoromethyl groups onto an indole scaffold. One common method is the reaction of 2,3-dibromoindole with trifluoromethyl iodide in the presence of a copper catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by trifluoromethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2,3-Bis(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 2-Trifluoromethylindole
- 3-Trifluoromethylindole
- 2,3-Bis(trifluoromethyl)benzofuran
- Trifluoromethylpyridines
Properties
CAS No. |
63790-90-9 |
---|---|
Molecular Formula |
C10H5F6N |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)7-5-3-1-2-4-6(5)17-8(7)10(14,15)16/h1-4,17H |
InChI Key |
SBVYJPYTZFJQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.